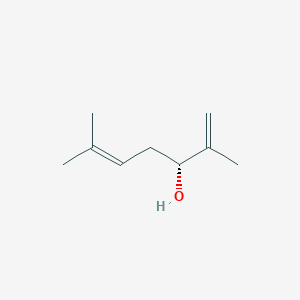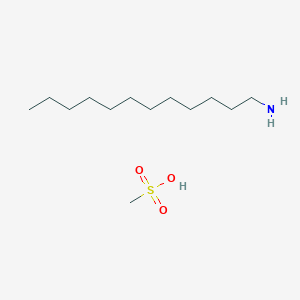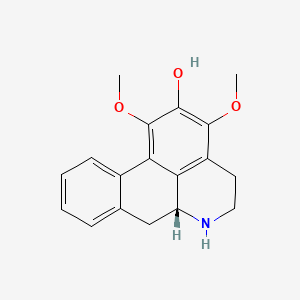
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is a quaternary phosphonium compound It is characterized by the presence of a triphenylphosphonium group attached to a 3-hydroxy-2-methylpropyl moiety, with bromide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is to react triphenylphosphine with 3-bromo-2-methylpropanol in the presence of a base to form the desired phosphonium salt. The reaction conditions often include:
- Solvent: Polar organic solvents such as acetonitrile or dichloromethane.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be employed for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in targeting specific cellular components due to its lipophilic nature.
Medicine: Explored for its potential as an antineoplastic agent and in drug delivery systems.
Industry: Utilized in the synthesis of various functional materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can penetrate cellular membranes due to its lipophilic nature, allowing it to reach intracellular targets. It may interact with mitochondrial components, affecting cellular metabolism and inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: Similar structure but with a methyl group instead of the 3-hydroxy-2-methylpropyl moiety.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group instead of the hydroxypropyl group.
Uniqueness
(3-Hydroxy-2-methylpropyl)(triphenyl)phosphanium bromide is unique due to the presence of the hydroxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it distinct from other phosphonium salts and enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
73805-15-9 |
|---|---|
Molekularformel |
C22H24BrOP |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
(3-hydroxy-2-methylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KLRCNKUKJUSLOA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















